1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline

Neurodegeneration Parkinson's disease Cytotoxicity

Procure 1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline (CAS 886759-47-3) as a critical comparator for neurodegenerative research. Unlike neuroprotective 1-methyl-TIQ, this analog's bulky cyclobutyl group significantly affects PC12 cell viability at high concentrations, making it indispensable for structure-activity relationship (SAR) studies on C-1 substituent size in Parkinson's disease models. The cyclobutane ring enforces conformational rigidity (rotatable bond count = 1), offering a defined probe for target binding interactions. High-purity material (>95%) enables robust LC-MS/MS method development and validation.

Molecular Formula C13H17N
Molecular Weight 187.28 g/mol
CAS No. 886759-47-3
Cat. No. B1314441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline
CAS886759-47-3
Molecular FormulaC13H17N
Molecular Weight187.28 g/mol
Structural Identifiers
SMILESC1CC(C1)C2C3=CC=CC=C3CCN2
InChIInChI=1S/C13H17N/c1-2-7-12-10(4-1)8-9-14-13(12)11-5-3-6-11/h1-2,4,7,11,13-14H,3,5-6,8-9H2
InChIKeyBZKHQILNYWQRIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline (CAS 886759-47-3): A Bulky Alkyl-Substituted TIQ Derivative for Neurodegenerative Disease Research


1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline (CAS 886759-47-3) is a 1-alkyl-substituted tetrahydroisoquinoline (TIQ) derivative featuring a cyclobutyl group at the C-1 position. This heterocyclic scaffold has been investigated as a potential endogenous or environmental neurotoxin relevant to Parkinson's disease pathology [1]. The compound is characterized by a fused bicyclic core combining a cyclobutyl moiety with a tetrahydroisoquinoline framework, yielding a molecular weight of 187.28 g/mol and a computed XLogP3 value of 2.6 [2]. Its structural similarity to endogenous TIQ derivatives positions it as a valuable tool for structure-activity relationship (SAR) studies in neurodegenerative research.

Why 1-Alkyl-TIQ Analogs Are Not Interchangeable: The Critical Role of C-1 Substituent Bulk


Within the 1-alkyl-1,2,3,4-tetrahydroisoquinoline (TIQ) class, simple substitution at the C-1 position is not a benign modification. Comparative studies in PC12 cells demonstrate that the size and electron-donating properties of the C-1 substituent directly govern neurotoxic potential. While 1-methyl-TIQ exhibits a neuroprotective profile, bulky alkyl substituents—such as cyclobutyl, cyclohexyl, phenyl, or benzyl—confer a markedly different biological outcome, with high concentrations significantly affecting cell viability [1]. This structure-dependent divergence in cytotoxicity means that substituting the 1-cyclobutyl analog with a smaller (e.g., methyl) or differently sized bulky group (e.g., cyclohexyl) will not replicate its specific activity profile. Consequently, for studies investigating the role of bulky alkyl TIQs in Parkinson's disease models, generic substitution fails to provide the requisite neurotoxic benchmark [1].

Quantitative Differentiation of 1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline: Cytotoxicity, Conformational Rigidity, and Purity Benchmarks


Differential Cytotoxicity in PC12 Cells: Bulky Alkyl Substituent Effect

1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline was evaluated in a head-to-head comparative study against other 1-alkyl-TIQ derivatives. The study found that TIQs possessing bulky alkyl group substituents at the C-1 position, including the 1-cyclobutyl analog, significantly affected the viability of PC12 cells at high concentrations [1]. This effect contrasts with the behavior of smaller substituents like the 1-methyl group, which are associated with a neuroprotective rather than neurotoxic profile. The study directly compared the 1-cyclobutyl derivative with 1-cyclohexyl-, 1-phenyl-, and 1-benzyl-TIQ analogs, demonstrating that the size of the alkyl group influences the observed cytotoxicity.

Neurodegeneration Parkinson's disease Cytotoxicity

Enhanced Conformational Rigidity from Cyclobutyl Group

The cyclobutyl substituent confers a higher degree of conformational rigidity compared to acyclic alkyl chains (e.g., n-butyl or isobutyl) or even larger cyclic groups (e.g., cyclohexyl). This rigidity arises from the strained, non-planar conformation of the cyclobutane ring, which restricts the rotational freedom of the C-1 substituent [1]. The compound's computed properties include a rotatable bond count of 1, underscoring its limited flexibility [1]. This structural constraint can translate into improved binding affinity and selectivity for biological targets, as it reduces the entropic penalty associated with ligand binding.

Medicinal Chemistry Conformational Analysis Drug Design

Commercially Available with Verified High Purity (95%+)

1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline is available from multiple commercial suppliers with a standard purity of 95% or higher. Specifically, Bidepharm offers the compound with a standard purity of 95+% and provides batch-specific quality control documentation including NMR, HPLC, and GC analyses . Sigma-Aldrich also lists the compound under the AldrichCPR product line . This level of purity and analytical verification is crucial for ensuring reproducibility in biological assays and synthetic applications.

Procurement Quality Control Sourcing

Optimal Use Cases for 1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline Based on Quantitative Differentiation


Parkinson's Disease Neurotoxicity Studies

Use as a benchmark bulky alkyl TIQ to study the role of C-1 substituent size in PC12 cell cytotoxicity. The compound's demonstrated significant effect on cell viability at high concentrations makes it a critical comparator against neuroprotective analogs like 1-methyl-TIQ, enabling precise SAR analysis in models of Parkinson's disease pathology [1].

Structure-Activity Relationship (SAR) Optimization

Incorporate into medicinal chemistry campaigns to exploit the unique conformational rigidity imparted by the cyclobutyl group. The restricted rotational freedom (rotatable bond count = 1) offers a defined spatial constraint for probing binding interactions with biological targets, potentially leading to enhanced affinity or selectivity [2].

Analytical Method Development

Utilize high-purity (>95%) material from verified commercial sources for the development and validation of analytical methods, such as LC-MS/MS quantification. The compound's distinct physicochemical properties and available quality control data ensure robust and reproducible method performance .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.